molecular formula C11H24O2Si B14459346 3-[Hexyl(dimethyl)silyl]propanoic acid CAS No. 73013-38-4

3-[Hexyl(dimethyl)silyl]propanoic acid

Cat. No.: B14459346
CAS No.: 73013-38-4
M. Wt: 216.39 g/mol
InChI Key: YUSQLPKEKUAPSK-UHFFFAOYSA-N
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Description

3-[Hexyl(dimethyl)silyl]propanoic acid is a silicon-containing carboxylic acid derivative characterized by a hexyl(dimethyl)silyl group attached to the β-carbon of the propanoic acid backbone. Silicon-functionalized organic acids are of interest in medicinal chemistry and materials science due to their stability, bioavailability, and functional versatility .

Properties

CAS No.

73013-38-4

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

3-[hexyl(dimethyl)silyl]propanoic acid

InChI

InChI=1S/C11H24O2Si/c1-4-5-6-7-9-14(2,3)10-8-11(12)13/h4-10H2,1-3H3,(H,12,13)

InChI Key

YUSQLPKEKUAPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hexyl(dimethyl)silyl]propanoic acid typically involves the reaction of hexyl(dimethyl)silane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an alkene with hexyl(dimethyl)silane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a platinum catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[Hexyl(dimethyl)silyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[Hexyl(dimethyl)silyl]propanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[Hexyl(dimethyl)silyl]propanoic acid involves its interaction with molecular targets through its carboxylic acid and silicon-containing groups. These interactions can influence various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

  • Source: Marine actinomycete Streptomyces coelicolor .
  • Key Properties: Antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL). Chlorination at the phenyl ring enhances bioactivity compared to non-halogenated analogs (e.g., 3-phenylpropanoic acid) .
  • Comparison : Unlike the silicon-containing target compound, this derivative relies on halogenation for bioactivity. The hexyl(dimethyl)silyl group may confer distinct membrane permeability or metabolic stability.

3-(Methylthio)propanoic Acid Esters

  • Examples: Methyl and ethyl esters (e.g., 3-(methylthio)propanoic acid methyl ester).
  • Source: Pineapple cultivars (Tainong No. 4 and No. 6) .
  • Key Properties: Critical aroma contributors (OAVs > 1) in pineapple pulp. Concentrations range from 67.75 µg·kg⁻¹ (methyl hexanoate) to 622.49 µg·kg⁻¹ (methyl ester) .
  • Comparison: The sulfur-containing side chain in these esters contrasts with the silyl group in the target compound. While esters are volatile and aroma-active, the silyl-propanoic acid may exhibit non-volatile, surfactant-like properties.

3-(3-Hydroxyphenyl)propanoic Acid

  • Source: Metabolite of polyphenols via gut microbiota .
  • Key Properties: Bioactivity: Inhibits amyloid-β aggregation (100 µM), reduces bone resorption (0.1 mg/mL), and mitigates cadmium-induced oxidative stress in erythrocytes (500 nM) . Solubility: 1 mg/mL in PBS (pH 7.2), 2 mg/mL in ethanol .
  • Comparison : The hydroxyphenyl group enables antioxidant and anti-inflammatory effects, whereas the silyl group may alter solubility (e.g., increased hydrophobicity) and target affinity.

3-(2-Thienyl)propanoic Acid

  • Source : Synthetic organic chemistry applications .
  • Key Properties :
    • Used in polymer and heterocyclic compound synthesis.
    • Thienyl groups enhance π-π stacking and electronic conductivity.
  • Comparison: The thienyl substituent offers electronic conjugation, unlike the non-conjugative silyl group, which may prioritize steric effects.

Data Table: Comparative Overview

Compound Substituent Biological/Functional Role Key Data Source
This compound Hexyl(dimethyl)silyl Hypothesized: Surfactant, drug delivery N/A (extrapolated from silicon analogs) -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichloro-hydroxyphenyl Antimicrobial MIC: 8–16 µg/mL
3-(Methylthio)propanoic acid methyl ester Methylthio-methyl ester Aroma compound 622.49 µg·kg⁻¹ in pineapple
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl Neuroprotective, osteoprotective 0.1 mg/mL inhibits bone resorption
3-(2-Thienyl)propanoic acid 2-Thienyl Material science Used in polymer synthesis

Key Findings and Contrasts

Bioactivity Mechanisms: Halogenated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) rely on electronegative substituents for antimicrobial activity . Silicon-containing analogs (e.g., dimethyl (isopropyl) silyl esters) may enhance thermal stability or bioavailability due to silicon’s low electronegativity and large atomic radius .

Solubility and Applications :

  • Hydroxyphenyl derivatives exhibit moderate aqueous solubility, favoring systemic bioavailability .
  • Silyl groups (as in the target compound) likely reduce water solubility, directing applications toward lipid-rich environments (e.g., membrane interactions).

Natural vs. Synthetic Origins :

  • Marine and plant-derived analogs (e.g., pineapple esters) are naturally occurring , whereas silicon-modified acids are typically synthetic.

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